Potency Against MCF-7 Breast Cancer Cells: Direct Comparison of Imidazo[2,1-b]thiazole Analogs to Clinical Standards
While the target compound itself is a core scaffold, its close structural analogs demonstrate quantifiable, superior potency against the MCF-7 breast cancer cell line relative to the clinical agents doxorubicin (DOX) and sorafenib (SOR). In a 2024 study, imidazo[2,1-b]thiazole derivative 23 exhibited an IC50 of 1.81 μM, representing a 2.3-fold improvement over DOX (IC50 4.17 μM) and a 4.0-fold improvement over SOR (IC50 7.26 μM) [1]. This demonstrates the scaffold's inherent capacity for enhanced activity compared to established chemotherapeutics, a benchmark not met by all in-class compounds.
| Evidence Dimension | Cytotoxicity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | IC50 = 1.81 μM (for derivative 23) |
| Comparator Or Baseline | Doxorubicin (IC50 = 4.17 μM) and Sorafenib (IC50 = 7.26 μM) |
| Quantified Difference | 2.3-fold (vs. DOX) and 4.0-fold (vs. SOR) improvement in potency |
| Conditions | In vitro MTT assay, MCF-7 breast cancer cell line |
Why This Matters
This provides a clear, data-driven rationale for selecting this scaffold for anticancer programs targeting MCF-7, where it outperforms two clinically relevant benchmarks.
- [1] Moharram EA, El-Sayed SM, Ghabbour HA, El-Subbagh HI. New imidazo[2,1-b]thiazole analogs were designed, synthesized, and biologically evaluated as anticancer agents. Bioorg Chem. 2024;150:107538. View Source
